Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Description

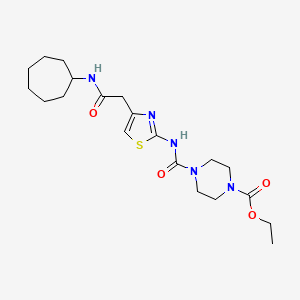

Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole core linked to a piperazine-carboxylate moiety via a carbamoyl bridge. Its structure includes a cycloheptylamino group attached to an acetamide side chain, distinguishing it from related compounds.

Properties

IUPAC Name |

ethyl 4-[[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O4S/c1-2-29-20(28)25-11-9-24(10-12-25)19(27)23-18-22-16(14-30-18)13-17(26)21-15-7-5-3-4-6-8-15/h14-15H,2-13H2,1H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDANRSKOQUMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a piperazine core linked to a thiazole ring through a carbamoyl group and contains a cycloheptylamino moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring : This is achieved through cyclization reactions involving appropriate precursors.

- Coupling with piperazine : The thiazole derivative is then reacted with piperazine derivatives to form the final compound.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Pharmacological Effects

This compound has been evaluated for several biological activities:

- Inhibition of Enzymes : The compound has shown inhibitory activity against various enzymes, including 11β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid metabolism. Inhibitors of this enzyme can have therapeutic implications in conditions like hypertension and metabolic syndrome .

- Calcium Channel Modulation : Similar compounds within its class have demonstrated the ability to inhibit T-type calcium channels, suggesting potential applications in managing cardiovascular conditions .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cycloheptylamino Group : Variations in the alkyl chain length or branching can alter binding affinity and selectivity for target enzymes.

- Thiazole Ring Substituents : Different substituents on the thiazole ring have been shown to affect the potency and spectrum of activity against various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

- Hypertensive Models : In animal models, compounds with similar structures have been shown to lower blood pressure without causing reflex tachycardia, indicating a favorable side effect profile .

- Antimicrobial Testing : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. The structural components suggest it may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Key Findings:

- Enzyme Inhibition: Preliminary studies indicate that similar compounds exhibit inhibitory effects on various enzymes, which could translate to potential applications in treating diseases related to enzyme dysfunction.

- Receptor Modulation: The piperazine structure is known for its activity in modulating neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Biological Research

The compound's interactions with biological macromolecules are of particular interest. Studies are being conducted to explore its potential as a bioactive molecule.

Case Study:

A recent study examined the interaction of thiazole derivatives with protein targets involved in cancer pathways. The findings indicated that modifications to the thiazole ring can enhance binding affinity, suggesting that ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate could be optimized for similar applications.

Material Science

In materials science, the compound may serve as a building block for synthesizing novel materials with enhanced properties.

Applications:

- Polymer Development: Its unique structure allows for the creation of polymers with specific functionalities.

- Coatings: Research is ongoing into using this compound in coatings that require enhanced durability or specific chemical resistance.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the thiazole ring from thioamides and α-haloketones. |

| 2 | Nucleophilic Substitution | Introduction of the cycloheptylamino group to the thiazole ring. |

| 3 | Hantzsch Reaction | Synthesis of the piperazine moiety through condensation reactions involving aldehydes and β-keto esters. |

Biological Mechanism of Action

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and piperazine rings may facilitate binding to these targets, while the cycloheptylamino group could enhance affinity and specificity.

Research Insights:

Studies have shown that compounds with similar structures can influence biological pathways by modulating enzyme activity or receptor signaling, leading to therapeutic effects in various disease models.

Comparison with Similar Compounds

Core Scaffolds and Functional Groups

The target compound shares structural motifs with several analogs (Table 1):

Key Observations :

- The target compound’s cycloheptylamino group is unique among analogs, which typically feature aromatic (e.g., fluorophenyl , benzothiazole ) or smaller aliphatic substituents.

- The carbamoyl bridge between thiazole and piperazine is structurally analogous to hydrazone or triazole linkers in other compounds .

Target Compound Hypotheses

Activity of Analogs

- MAO-B inhibition : Fluorophenyl-piperazine derivatives () exhibit selective MAO-B inhibition, suggesting the target’s piperazine core may confer similar activity .

- Antioxidant properties : Thiazolylhydrazone analogs () show radical scavenging activity, though the target’s carbamoyl bridge may reduce this effect .

Physicochemical Properties

Melting Points and Solubility

- Target compound : Predicted melting point ~200–220°C (based on cycloheptyl’s steric hindrance reducing crystallinity).

- Analogs :

Pharmacokinetic and Toxicity Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate?

- Methodology : Multi-step organic synthesis involving:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using thiourea derivatives and α-haloketones under reflux conditions .

- Step 2 : Coupling the thiazole intermediate with a cycloheptylamine-containing moiety using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the 2-oxoethylamine group .

- Step 3 : Piperazine-carboxylate conjugation via sulfonylation or carbamoylation, optimized at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., thiazole C-H peaks at δ 7.2–8.5 ppm; piperazine N-CH₂ at δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What physicochemical properties are critical for experimental design?

- Key Properties :

- Solubility : Moderate in DMSO (≥10 mM) and ethanol; poor in aqueous buffers (use sonication for in vitro assays) .

- Stability : Degrades at pH <3 or >10; store at –20°C under inert gas .

- LogP : Predicted ~2.5 (via ChemDraw), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cycloheptylamine vs. aryl groups) and test against target enzymes (e.g., kinase inhibition assays) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with crystallographic protein targets (e.g., PDB: 3T8M) .

- Dose-Response Studies : Use Hill slope analysis to distinguish specific vs. off-target effects .

Q. What advanced techniques are recommended for characterizing target interactions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM/X-Ray Crystallography : Resolve binding modes at atomic resolution for lead optimization .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Methodology :

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation .

- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (e.g., solvent polarity, temperature) .

- Flow Chemistry : Enhance reproducibility using microreactors for exothermic steps (e.g., thiazole cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.